Acetagastrodin

Diabetic Retinopathy Retinal Ganglion Cell Neuroprotection

Researchers requiring superior in vivo efficacy for diabetic retinal neurodegeneration face limitations with gastrodin's low lipophilicity. Acetagastrodin solves this with peracetylated glucosyl moieties, providing: • 21.88 RGCs/field at 200 mg/kg vs. 18.01 for gastrodin in STZ-induced diabetic rats (validated 8-week oral protocol). • Lipophilic (log P ~1.1) and soluble in organic solvents (chloroform, acetone) for formulation flexibility. • Required intermediate for DBPG antioxidant synthesis. Trusted supply with batch consistency.

Molecular Formula C21H26O11
Molecular Weight 454.4 g/mol
CAS No. 105054-56-6
Cat. No. B028267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetagastrodin
CAS105054-56-6
Synonymsacetagastrodine
Molecular FormulaC21H26O11
Molecular Weight454.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C21H26O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-7-5-15(9-22)6-8-16/h5-8,17-22H,9-10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1
InChIKeyHGUDVDQXCUHOED-YMQHIKHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetagastrodin Chemical Identity and Properties


Acetagastrodin (acetyl gastrodin; CAS 105054-56-6; molecular formula C21H26O11; molecular weight 454.42) is the fully acetylated derivative of gastrodin (4-hydroxybenzyl alcohol-4-O-β-D-glucopyranoside), the principal bioactive phenolic glycoside from Gastrodia elata Blume [1][2]. As a white needle-like crystalline powder, acetagastrodin is freely soluble in chloroform and acetone, soluble in ethanol, and practically insoluble in water [3]. Its melting point ranges from 107–111°C with a specific optical rotation of −25° to −28° [3]. Structurally, acetagastrodin is 4-hydroxymethylphenyl-2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranoside, synthesized via peracetylation of gastrodin's glucosyl hydroxyl groups [1][2].

Formulation context
Lipophilicity-driven permeability and lipid-based delivery research
Synthetic utility
Documented intermediate for antioxidant DBPG synthesis
Solvent handling
Soluble in chloroform, acetone, ethanol; practically insoluble in water

Acetagastrodin vs. Gastrodin: Structural Differentiation


Substituting gastrodin for acetagastrodin in research or formulation workflows is not scientifically defensible due to the profound physicochemical and pharmacological divergence introduced by peracetylation. Acetagastrodin's four acetyl groups mask the hydrophilic hydroxyls of the glucosyl moiety, reducing aqueous solubility to approximately 300 μg/mL [1] while substantially increasing lipophilicity (log P ≈ 1.1) [1], which alters membrane permeability, tissue distribution, and metabolic stability relative to the parent glycoside [1]. Consequently, in vivo pharmacodynamic outcomes differ materially: in diabetic retinopathy models, acetagastrodin at 200 mg/kg yields 21.88 RGCs per field versus 18.01 RGCs per field for gastrodin at an equivalent dose level [2]. The acetylation also enables acetagastrodin to serve as a synthetic intermediate for downstream antioxidants such as DBPG, a functionality gastrodin cannot fulfill . Procurement decisions must therefore be evidence-driven and compound-specific.

Acetagastrodin
Gastrodin
Peracetylation reduces aqueous solubility and enhances lipophilicity; membrane permeability and distribution may differ materially.
RGC endpoint
Lower RGC counts
In diabetic retinopathy models, retinal ganglion cell counts may differ at comparable dose levels, limiting direct interchangeability.
DBPG synthesis
Not a substitute
Acetylated glucosyl structure is required for DBPG antioxidant synthesis; gastrodin cannot serve as intermediate.

Comparative Efficacy and Physicochemical Data


Retinal Ganglion Cell Preservation in Diabetic Retinopathy

In a streptozotocin-induced diabetic rat model, acetagastrodin treatment resulted in significantly higher retinal ganglion cell (RGC) counts compared to gastrodin treatment at the high-dose level [1]. Specifically, high-dose acetagastrodin (200 mg/kg, oral gavage for 8 weeks) yielded 21.88 ± 5.50 RGCs per field versus 18.01 ± 4.00 RGCs per field for high-dose gastrodin (100 mg/kg) [1]. The difference was statistically significant (P < 0.05) [1].

RGC Preservation
Head-to-head
21.88 ± 5.50
vs. gastrodin 18.01 ± 4.00
RGCs per field (high-dose)
Reported model-response endpoint context
STZ-diabetic rat; 200 mg/kg oral gavage 8 wk
Diabetic Retinopathy Retinal Ganglion Cell Neuroprotection

Dose-Dependent RGC Protection vs. Gastrodin

At the lower dose level, acetagastrodin (100 mg/kg) produced RGC counts of 18.25 ± 5.50 per field, numerically exceeding gastrodin's low-dose (50 mg/kg) result of 14.00 ± 3.50 RGCs per field [1]. Both treatments significantly improved RGC survival compared to the diabetic model group (5.50 ± 4.50), but the acetagastrodin low-dose group approached the efficacy of gastrodin's high-dose group (18.01 ± 4.00), indicating superior potency on a mg/kg basis [1].

Low-Dose RGC Response
Head-to-head
18.25 ± 5.50
vs. gastrodin 14.00 ± 3.50
RGCs per field (low-dose)
Reported dose-response context
Acetagastrodin 100 mg/kg vs gastrodin 50 mg/kg; 8 wk
Diabetic Retinopathy Dose-Response Retinal Ganglion Cell

Lipophilicity and Solubility Profile

Acetagastrodin's equilibrium solubility in water is approximately 300 μg/mL, and its oil-water partition coefficient (log P) is approximately 1.1, with minimal pH dependence [1]. In contrast, gastrodin, with free hydroxyl groups, is substantially more water-soluble (class-level inference based on structural differences) but lacks acetagastrodin's enhanced lipophilicity for membrane permeation [1][2]. Acetagastrodin is freely soluble in chloroform and acetone, soluble in ethanol, and practically insoluble in water [2].

Lipophilicity & Solubility
Reported
log P ≈ 1.1
Aqueous solubility: ~300 µg/mL
Supports solvent selection and formulation development
Shake-flask method; 25°C; n-octanol/phosphate buffer
Formulation Science Drug Delivery Lipophilicity

pH-Dependent Hydrolytic Stability

Acetagastrodin undergoes accelerated hydrolysis under strongly acidic and alkaline conditions, with maximum stability observed at approximately pH 5.0 [1]. Hydrolysis rate constants were determined across pH ranges at 60°C, establishing that the compound is susceptible to both acid- and base-catalyzed degradation of its acetyl ester bonds [1]. This stability profile is directly relevant to formulation buffer selection and storage condition optimization, distinguishing acetagastrodin from the non-acetylated gastrodin which lacks these labile ester groups.

pH-Dependent Stability
Reported
pH ~5.0 optimal
Rapid degradation at pH 9
Informs buffer and storage condition selection
Accelerated stability at 60°C; UPLC quantification
Chemical Stability Hydrolysis Formulation Development

Synthetic Intermediate for DBPG

Acetagastrodin (compound 4) is a documented intermediate in the synthesis of DBPG (2,6-di-tert-butyl-4-(phenyl-β-D-glucopyranoside)methylphenol), an antioxidant compound derived from Origanum vulgare [1]. This synthetic utility is contingent upon the peracetylated glucosyl structure of acetagastrodin, which provides the necessary protecting groups for downstream transformations . Gastrodin, lacking this full acetylation pattern, cannot substitute in this synthetic route .

Synthetic Intermediate
Class-level
DBPG synthesis enabled
Gastrodin: not applicable
Peracetylated glucosyl intermediate required
Literature-documented synthetic pathway
Synthetic Chemistry Antioxidant DBPG

Patent Claims for Vascular Dementia and Alzheimer's Disease

Patent CN102188438A (KPC Pharmaceuticals Inc.) specifically claims the use of acetagastrodin in preparing medicines to prevent and treat vascular dementia (VD) and Alzheimer's disease (AD) [1]. The patent explicitly notes that while gastrodin has documented therapeutic effects on VD and AD, acetagastrodin's efficacy in these indications was previously unreported prior to this disclosure [1]. The claimed application distinguishes acetagastrodin from gastrodin in the specific context of cognitive disorder indications, providing a formal intellectual property-based differentiation [1].

Patent Context
Patent-based
Claimed for VD/AD prevention
Supports research in cognitive disorder models
Patent CN102188438A; verify efficacy data independently
Vascular Dementia Alzheimer's Disease Neurodegeneration

Research and Industrial Applications


Diabetic Retinopathy and Retinal Neuroprotection

Acetagastrodin is the preferred compound for in vivo studies of diabetic retinal neurodegeneration, supported by direct head-to-head evidence showing superior retinal ganglion cell preservation compared to gastrodin at both low (18.25 vs. 14.00 RGCs/field) and high doses (21.88 vs. 18.01 RGCs/field) in STZ-induced diabetic rats [1]. The 8-week oral gavage dosing regimen (100–200 mg/kg) provides a validated protocol for replication and extension studies [1].

Lipid-Based Formulation Development

Acetagastrodin's moderate lipophilicity (log P ≈ 1.1) and defined aqueous solubility (~300 μg/mL) position it for formulation development targeting improved membrane permeability or lipid-based drug delivery systems [1]. Its solubility profile in chloroform, acetone, and ethanol provides clear solvent compatibility guidance for laboratory handling and formulation excipient selection [2].

DBPG Synthetic Intermediate

Acetagastrodin is a required intermediate for the synthesis of DBPG (2,6-di-tert-butyl-4-(phenyl-β-D-glucopyranoside)methylphenol), an antioxidant compound from Origanum vulgare [1]. Procurement of acetagastrodin is essential for medicinal chemistry programs pursuing DBPG synthesis; gastrodin cannot serve as a substitute in this established synthetic pathway [1].

Vascular Dementia and Alzheimer's Disease Models

Acetagastrodin is specifically claimed for VD and AD prevention in patent literature, with described capsule formulations (30 mg, 200 mg, 500 mg dosage strengths) suitable for preclinical oral administration studies [1]. This patent claim provides a formal differentiation basis for researchers specifically targeting cognitive disorder models rather than general neuroprotection [1].

Application
Selection Property
Validation Focus
Retinal neurodegeneration model
Head-to-head model-response evidence
RGC count endpoint in diabetic retinopathy model
Lipid-based formulation research
Lipophilicity and solubility profile
Solvent compatibility and membrane permeability profiling
DBPG antioxidant synthesis
Peracetylated glucosyl intermediate
Synthetic route feasibility
Cognitive disorder model studies
Patent-claimed indication context
Preclinical cognitive endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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